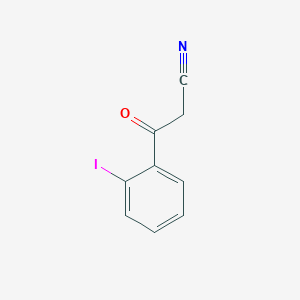

3-(2-Iodophenyl)-3-oxopropanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-iodophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKFSGXOWIECNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624406 | |

| Record name | 3-(2-Iodophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158387-19-0 | |

| Record name | 3-(2-Iodophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of β Ketonitriles As Versatile Synthetic Intermediates

β-Ketonitriles are a class of organic compounds characterized by a ketone group and a nitrile group separated by a methylene (B1212753) group. They are highly valued as synthetic intermediates due to the diverse reactivity of both functional groups. bohrium.com The presence of the electron-withdrawing ketone and nitrile groups makes the central methylene protons acidic, allowing for easy deprotonation to form a stable carbanion. This nucleophilic carbon can then participate in a wide range of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations.

One of the most common methods for synthesizing β-ketonitriles is the acylation of nitrile anions with esters. bohrium.com This reaction is often facilitated by a strong base in an appropriate solvent. Furthermore, β-ketonitriles are key precursors for the synthesis of various heterocyclic compounds, such as pyrimidines, pyridines, and pyrazoles, which are prevalent in medicinal chemistry and materials science. bohrium.comnih.gov For instance, the reaction of β-ketonitriles with dinucleophiles can lead to the formation of diverse ring systems. Their ability to undergo cyclization reactions, sometimes mediated by reagents like manganese(III) acetate, further expands their synthetic utility.

Strategic Utility of Ortho Iodinated Arenes in Complex Chemical Transformations

Ortho-iodinated arenes are aromatic compounds where an iodine atom is attached to a carbon atom adjacent to another substituent. This specific substitution pattern is of immense strategic value in organic synthesis, primarily due to the unique reactivity of the carbon-iodine bond. The C-I bond is the weakest among the carbon-halogen bonds, making ortho-iodinated arenes excellent substrates for a variety of cross-coupling reactions. utexas.edu

Palladium-catalyzed reactions, such as the Suzuki, Heck, Sonogashira, and carbonylative couplings, are frequently employed to functionalize the ortho position. utexas.edunih.gov The rate of oxidative addition of the aryl halide to the palladium catalyst, a crucial step in these catalytic cycles, follows the order I > OTf > Br >> Cl, highlighting the superior reactivity of aryl iodides. utexas.edu This high reactivity allows for the introduction of a wide array of substituents, including alkyl, aryl, and carbonyl groups, even on sterically hindered substrates. utexas.edunih.gov The ability to perform these transformations under mild conditions makes ortho-iodinated arenes particularly useful in the synthesis of complex molecules with sensitive functional groups. nih.gov Furthermore, methods for the direct C-H iodination of arenes have been developed, providing efficient routes to these valuable intermediates. researchgate.netchemrxiv.orgchinesechemsoc.org

Overview of 3 2 Iodophenyl 3 Oxopropanenitrile As a Bifunctional Building Block for Research

Established Synthetic Pathways for β-Ketonitriles

Traditional methods for synthesizing β-ketonitriles have been refined over decades, offering reliable and versatile routes to this important class of compounds. These pathways generally involve the formation of a key carbon-carbon bond between a nitrile-containing nucleophile and a carbonyl-containing electrophile.

Acylation Reactions of Nitrile Anions with Carboxylic Acid Derivatives

A foundational approach to β-ketonitrile synthesis involves the acylation of nitrile anions. nih.gov This method typically utilizes a strong base to deprotonate the α-carbon of a nitrile, such as acetonitrile (B52724), generating a potent nucleophile. This anion then attacks a carboxylic acid derivative, most commonly an ester, to form the β-ketonitrile.

Historically, bases like sodium amide and sodium ethoxide were employed for this transformation. nih.gov While effective, the use of sodium amide carries inherent risks due to its explosive nature. nih.gov More contemporary methods often utilize potassium tert-butoxide (KOt-Bu), a less hazardous and inexpensive base, in ethereal solvents. nih.govnih.gov The reaction of acetonitrile anion with esters has been a long-standing method, though it can be hampered by side reactions and often requires carefully controlled conditions. nih.gov For instance, the acylation of the acetonitrile anion with various esters has been achieved with yields ranging from 64% to 76%.

A significant advancement in this area is the use of Weinreb amides as the acylating agent. These amides are known for their controlled reactivity, which helps to prevent the common problem of over-addition that can occur with more reactive acylating agents.

Table 1: Examples of Acylation Reactions for β-Ketonitrile Synthesis

| Acylating Agent | Nitrile | Base | Solvent | Product | Yield (%) | Reference |

| Ethyl Cinnamate | Acetonitrile | KOt-Bu | Ethereal | Cinnamoylacetonitrile | ~64 | |

| Various Esters | Acetonitrile | KOt-Bu | Ethereal | Various β-Ketonitriles | 68-76 | |

| Weinreb Amides | Substituted Acetonitriles | MeLi-LiBr | Not Specified | α-Substituted Cyanoketones | Not Specified | researchgate.net |

This table is for illustrative purposes and specific reaction conditions may vary.

Condensation and Related Coupling Processes

Condensation reactions provide another versatile route to β-ketonitriles and their derivatives. The Knoevenagel condensation, for example, involves the reaction of an active methylene (B1212753) compound, such as a β-ketonitrile, with an aldehyde or ketone. proquest.comproquest.com This reaction is often the first step in multicomponent reactions that lead to complex heterocyclic structures. proquest.com For instance, the condensation of β-ketonitriles with 4-fluorobenzaldehyde (B137897) has been shown to proceed, followed by subsequent reactions like aromatic nucleophilic substitution or Michael addition, depending on the specific reactants and conditions. proquest.comproquest.com

Another important condensation-type reaction is the Blaise reaction, which utilizes an organozinc intermediate derived from an α-halo ester to react with a nitrile, ultimately forming a β-keto ester. youtube.com While the direct product is not a β-ketonitrile, this method highlights the utility of nitrile precursors in the synthesis of related 1,3-dicarbonyl compounds.

The direct electrophilic cyanoacetylation of aromatic and heterocyclic compounds using a mixed anhydride (B1165640) of cyanoacetic acid is another effective strategy. researchgate.net This method allows for the direct introduction of the cyanoacetyl group onto a variety of substrates. researchgate.net

Advanced Catalytic Approaches to β-Ketonitrile Synthesis

In recent years, the development of advanced catalytic systems has revolutionized the synthesis of β-ketonitriles, offering milder reaction conditions, improved efficiency, and greater functional group tolerance.

Palladium-Mediated Carbonylative Cyanation Methods

Palladium catalysis has emerged as a powerful tool for the synthesis of β-ketonitriles. One notable method is the carbonylative α-arylation of unactivated nitriles. nih.gov This process involves the reaction of an aryl iodide with a nitrile in the presence of carbon monoxide and a palladium catalyst, affording the corresponding β-ketonitrile in good to excellent yields. nih.gov A key advantage of this method is that it does not require pre-functionalization of the nitrile starting material. nih.gov This reaction has been successfully applied to a range of (hetero)aryl iodides and various nitrile coupling partners. nih.gov

Furthermore, palladium-catalyzed cyanation of aryl halides and triflates provides an efficient route to aryl nitriles, which can then be further elaborated to β-ketonitriles. organic-chemistry.orgrsc.org Modern methods operate at mild temperatures (room temperature to 40°C) and low catalyst loadings, utilizing zinc cyanide as a safer cyanide source. organic-chemistry.org

Table 2: Palladium-Catalyzed Synthesis of β-Ketonitrile Precursors and Analogs

| Substrate | Reagents | Catalyst System | Product Type | Yield (%) | Reference |

| (Hetero)aryl Iodides | Nitrile, CO | Palladium Catalyst | β-Ketonitrile | Good to Excellent | nih.gov |

| (Hetero)aryl Halides/Triflates | Zn(CN)₂ | Palladium/Ligand | Aryl Nitrile | High | organic-chemistry.org |

| Aryl Iodides/Bromides | Amidines, [¹¹C]CO | Pd(PPh₃)₄ | [carbonyl-¹¹C]acyl Amidines | Good to Very Good | nih.gov |

This table is for illustrative purposes and specific reaction conditions may vary.

N-Heterocyclic Carbene (NHC)-Catalyzed Preparations

N-Heterocyclic carbenes (NHCs) have gained prominence as versatile organocatalysts for a variety of chemical transformations, including the synthesis of β-ketonitriles. acs.orgnih.govorganic-chemistry.org NHCs are stable carbenes that can activate substrates in unique ways, often mimicking the reactivity of transition metals but under metal-free conditions. acs.orgnih.govorganic-chemistry.org

A recently developed method involves the NHC-catalyzed radical coupling of aldehydes with azobis(isobutyronitrile) (AIBN). acs.orgnih.govorganic-chemistry.org This approach provides an efficient route to β-ketonitriles, particularly those with a congested quaternary carbon center at the α-position, with yields often exceeding 99%. acs.orgnih.gov The reaction proceeds under mild, metal-free conditions and demonstrates broad substrate scope and good functional group tolerance. acs.orgnih.govorganic-chemistry.org The proposed mechanism involves the formation of a Breslow intermediate from the aldehyde and NHC, which then engages in a single-electron transfer (SET) process with radicals derived from AIBN. organic-chemistry.org

Another NHC-catalyzed approach involves the nucleophilic acylation of 2-bromoacetonitrile with aromatic aldehydes, proceeding through an umpolung strategy. acs.org

Table 3: NHC-Catalyzed Synthesis of β-Ketonitriles

| Aldehyde | Cyanation Reagent | NHC Precursor | Base | Solvent | Yield (%) | Reference |

| Various Aromatic/Aliphatic Aldehydes | AIBN | Imidazolium Salt | Cs₂CO₃ | Toluene | Up to >99 | acs.orgnih.govorganic-chemistry.org |

This table is for illustrative purposes and specific reaction conditions may vary.

Green Chemistry Principles in β-Ketonitrile Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of β-ketonitriles. numberanalytics.comgreenchemistry-toolkit.org Key aspects include maximizing atom economy, using safer solvents, increasing energy efficiency, and employing catalytic methods. numberanalytics.com

The acylation of nitrile anions with esters using KOt-Bu in greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) exemplifies this trend. nih.gov 2-MeTHF is a sustainably produced solvent and has been shown to improve reaction yields in certain cases. nih.gov The use of catalytic amounts of additives like isopropanol (B130326) can also enhance reaction efficiency and minimize side-product formation. nih.gov

Furthermore, the development of catalytic methods, such as the palladium- and NHC-catalyzed reactions discussed above, aligns with green chemistry principles by reducing the need for stoichiometric reagents and often allowing for milder reaction conditions. nih.govnih.govnumberanalytics.com The move away from hazardous reagents like sodium amide also represents a significant step towards safer and more sustainable chemical synthesis. nih.gov

Directed Synthesis of this compound and Related Iodinated Benzoylacetonitriles

The targeted synthesis of this compound and its analogs is primarily achieved by forming the core β-ketonitrile structure using building blocks that already contain the iodine substituent.

Routes Employing Iodinated Precursors (e.g., Methyl Iodobenzoates)

A prominent and widely applicable method for the synthesis of β-ketonitriles is the Claisen condensation. ucla.edufiveable.memasterorganicchemistry.comlibretexts.orgambeed.com This reaction involves the condensation of an ester with a compound containing an active methylene group, such as a nitrile. In the context of synthesizing this compound, this would typically involve the reaction of a 2-iodobenzoate (B1229623) ester, such as methyl 2-iodobenzoate, with acetonitrile in the presence of a strong base.

The general mechanism of the Claisen condensation begins with the deprotonation of the α-carbon of acetonitrile by a strong base, like sodium ethoxide or sodium hydride, to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the methyl 2-iodobenzoate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide (B1231860) ion yields the desired β-ketonitrile.

A variation of this approach could involve the use of 2-iodobenzoyl chloride as the iodinated precursor. sigmaaldrich.com This highly reactive acyl chloride would readily react with the acetonitrile enolate.

Table 1: Representative Reaction Parameters for Claisen Condensation Synthesis of β-Ketonitriles

| Parameter | Typical Conditions | Impact on Reaction |

| Base | Sodium ethoxide, Sodium hydride | Promotes the formation of the acetonitrile enolate. |

| Solvent | Diethyl ether, Tetrahydrofuran (THF) | Anhydrous conditions are crucial to prevent side reactions. |

| Temperature | 0 °C to room temperature | Controlled temperature helps to manage the exothermic nature of the reaction. |

| Reactants | Ester (e.g., Methyl 2-iodobenzoate), Acetonitrile | The stoichiometry is critical for optimizing the yield. |

Post-Synthetic Iodination Strategies of Benzoylacetonitriles

An alternative strategy involves the synthesis of the parent compound, benzoylacetonitrile (B15868) (also known as 3-oxo-3-phenylpropanenitrile), followed by the regioselective introduction of an iodine atom at the ortho position of the phenyl ring. nih.gov This approach is dependent on the ability to control the regiochemistry of the iodination reaction.

Electrophilic aromatic substitution is the key reaction in this methodology. A variety of iodinating agents can be employed, with N-iodosuccinimide (NIS) being a common and effective choice for the iodination of aromatic rings. researchgate.netprepchem.com The reactivity of the aromatic ring in benzoylacetonitrile is influenced by the deactivating, meta-directing nature of the benzoyl group. However, the reaction conditions can be tuned to favor ortho substitution.

The use of a Lewis acid catalyst in conjunction with NIS can enhance the electrophilicity of the iodine and facilitate the substitution on a deactivated ring. While direct iodination of benzene (B151609) itself can be reversible due to the formation of hydrogen iodide (HI), a strong reducing agent, the use of NIS or other modern iodinating reagents often circumvents this issue.

Although a specific protocol for the ortho-iodination of benzoylacetonitrile to yield this compound is not detailed in the available literature, the general principles of electrophilic aromatic substitution provide a framework for this synthetic route. The synthesis of other iodinated aromatic compounds using NIS is well-documented, often proceeding under mild conditions with good yields. The direct iodination of 7-azaindole (B17877) derivatives has also been studied, highlighting the complexities of regioselectivity in heteroaromatic systems. nih.gov

Table 2: Common Reagents for Post-Synthetic Iodination

| Reagent | Typical Conditions | Notes |

| N-Iodosuccinimide (NIS) | Acetonitrile, Dichloromethane | A mild and selective iodinating agent. |

| Iodine monochloride (ICl) | Acetic acid | A more reactive and less selective reagent. |

| Iodine and an oxidizing agent (e.g., nitric acid) | Sulfuric acid | Harsher conditions, may lead to side products. |

Reactivity Profile of the β-Ketonitrile Functional Group

β-Ketonitriles are a significant class of organic compounds utilized as versatile intermediates in the synthesis of a wide array of chemical structures. rsc.orgthieme-connect.com The reactivity of the β-ketonitrile group in this compound is governed by the interplay between the ketone and nitrile functionalities.

Enol-Keto Tautomerism and Equilibrium Dynamics

A fundamental characteristic of β-dicarbonyl compounds, including β-ketonitriles, is their ability to exist as a mixture of keto and enol tautomers in equilibrium. chemistrysteps.commasterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org

The keto form of this compound features a standard ketone and a nitrile group. The enol form, conversely, is characterized by a hydroxyl group double-bonded to a carbon, which is also attached to the cyano group. The equilibrium between these two forms is dynamic and can be influenced by several factors, including the solvent, temperature, and the presence of acid or base catalysts. masterorganicchemistry.comlibretexts.orgcomporgchem.com

Generally, for simple ketones, the keto form is overwhelmingly favored at equilibrium. masterorganicchemistry.com However, in β-dicarbonyl systems, the enol form can be significantly stabilized. This stabilization arises from factors such as intramolecular hydrogen bonding between the enolic hydroxyl group and the nitrogen of the nitrile group, and the formation of a conjugated system of double bonds. masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Tautomerism: In the presence of an acid, the carbonyl oxygen is protonated, forming a resonance-stabilized intermediate. A subsequent deprotonation at the α-carbon by a weak base (like water) yields the enol form. chemistrysteps.com

Base-Catalyzed Tautomerism: A base can deprotonate the α-carbon to form an enolate ion. This enolate is a key nucleophilic intermediate and can be protonated to yield the enol tautomer. chemistrysteps.com

The formation of the enol tautomer is significant as it introduces nucleophilic character at the α-carbon, a feature that is central to many of its reactions. masterorganicchemistry.com

Nucleophilic Reactivity at the Methylene Carbon (α-position)

The methylene group situated between the carbonyl and nitrile groups (the α-position) in this compound exhibits notable nucleophilic reactivity. This is a direct consequence of the electron-withdrawing nature of both the adjacent carbonyl and nitrile groups, which increases the acidity of the α-protons.

Deprotonation of the α-carbon by a base generates a resonance-stabilized enolate anion. This anion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. For useful alkylation reactions to occur, the enolate anion must be generated in a high concentration using a strong base in a non-hydroxylic solvent to avoid competing reactions. libretexts.org

The nucleophilic character of the α-carbon is fundamental to the synthetic utility of β-ketonitriles, enabling their use in reactions such as:

Alkylation: Reaction with alkyl halides to introduce new alkyl groups.

Condensation Reactions: Reactions with aldehydes or ketones, such as in the Knoevenagel condensation. rsc.org

Electrophilic Behavior of the Carbonyl and Nitrile Moieties

While the α-carbon is nucleophilic, both the carbonyl carbon and the nitrile carbon are electrophilic centers. libretexts.orglibretexts.orgopenstax.org This dual reactivity is a hallmark of β-ketonitriles.

Carbonyl Carbon: The carbonyl group is strongly polarized, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. echemi.commsu.edu This can lead to addition reactions at the carbonyl group.

Nitrile Carbon: Similarly, the carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic. libretexts.orglibretexts.orgfiveable.me Nucleophiles can add to the nitrile carbon, leading to a variety of products depending on the reaction conditions and the nucleophile used.

This electrophilic nature allows this compound to react with a range of nucleophiles, expanding its synthetic potential.

Hydration and Hydrolysis Reactions of the Nitrile Functionality

The nitrile group of this compound can undergo hydration and subsequent hydrolysis under either acidic or basic conditions to yield a carboxylic acid. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: The nitrile is first protonated, which increases its electrophilicity. A water molecule then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers and tautomerization leads to the formation of a primary amide, which can be further hydrolyzed to the corresponding carboxylic acid. chemistrysteps.comlibretexts.org

Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to a primary amide. Further hydrolysis of the amide under basic conditions yields a carboxylate salt, which upon acidification gives the carboxylic acid. libretexts.org

This transformation is a valuable synthetic tool for converting the nitrile functionality into a carboxylic acid group.

Reactivity Profile of the 2-Iodophenyl Moiety

The presence of an iodine atom on the phenyl ring opens up a different set of reactive pathways for this compound, primarily involving the carbon-iodine (C-I) bond.

Transition Metal-Catalyzed Cross-Coupling Reactivity (C-I Bond Activation)

The C-I bond in aryl iodides is relatively weak and susceptible to cleavage, a process known as activation. This property makes the 2-iodophenyl group an excellent substrate for a wide variety of transition metal-catalyzed cross-coupling reactions. researchgate.netuni-muenchen.debookpassage.com These reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Palladium-catalyzed reactions are particularly common for activating C-I bonds. rsc.orgacs.org The general mechanism involves the oxidative addition of the aryl iodide to a low-valent transition metal complex (e.g., Pd(0)). This step forms an organometallic intermediate where the aryl group is bonded to the metal. This intermediate can then undergo a series of steps, including transmetalation and reductive elimination, to form the desired cross-coupled product.

The 2-iodophenyl group in this compound can participate in a range of well-established cross-coupling reactions, including:

Suzuki Coupling: Reaction with an organoboron compound.

Heck Coupling: Reaction with an alkene.

Sonogashira Coupling: Reaction with a terminal alkyne. uni-muenchen.de

Buchwald-Hartwig Amination: Reaction with an amine. uni-muenchen.de

Kumada Coupling: Reaction with a Grignard reagent. researchgate.net

These reactions allow for the introduction of a wide variety of substituents at the 2-position of the phenyl ring, making this compound a valuable building block for the synthesis of more complex molecules. For instance, such cross-coupling strategies have been employed in the synthesis of various heterocyclic compounds. nih.govnih.gov

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 2-position of the phenyl ring.

While specific literature detailing the Suzuki-Miyaura coupling of this compound is not extensively available, its reactivity can be inferred from studies on similar substrates like 2-iodocycloenones and iodobenzene. nih.govorganic-chemistry.orgresearchgate.net The reaction proceeds via a standard catalytic cycle involving oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.govyoutube.com Given the high reactivity of aryl iodides in this process, efficient coupling is expected under standard conditions. nih.gov

A typical reaction would involve the iodo-compound, a suitable boronic acid, a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand and base is crucial for an efficient catalytic cycle. nih.govnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >90 (Expected) |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 100 | >90 (Expected) |

This table represents expected outcomes based on general knowledge of the Suzuki-Miyaura reaction, as specific experimental data for this exact substrate is limited in peer-reviewed literature.

Sonogashira Coupling Exploitations

The Sonogashira coupling provides a direct route to synthesize arylalkynes by reacting an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgyoutube.com This reaction is particularly valuable for creating rigid, linear structures found in various functional materials and complex natural products.

For this compound, Sonogashira coupling would attach an alkynyl group to the phenyl ring, yielding 3-(2-alkynylphenyl)-3-oxopropanenitrile. These products are highly versatile intermediates. For instance, studies on analogous o-iodoanisoles have shown that the resulting alkynyl product can undergo subsequent electrophilic cyclization to form substituted benzofurans. nih.gov This highlights a potential pathway for further transformations of the Sonogashira products derived from this compound. nih.govchim.it The reactivity order of aryl halides (I > Br > Cl) makes the iodo-substrate highly suitable for this transformation under mild conditions. wikipedia.org

Table 2: Plausible Conditions for Sonogashira Coupling

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | THF | RT | >90 (Expected) |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (2) | Diisopropylamine | Toluene | 50°C | >90 (Expected) |

This table represents expected outcomes based on general knowledge of the Sonogashira coupling, as specific experimental data for this exact substrate is limited in peer-reviewed literature. organic-chemistry.orgbeilstein-journals.org

Buchwald-Hartwig Amination Perspectives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.orgyoutube.com This reaction offers a powerful tool for synthesizing arylamines, which are prevalent in pharmaceuticals and organic electronic materials.

Applying this reaction to this compound would allow for the introduction of primary or secondary amines at the ortho position to the keto-nitrile side chain. The development of various generations of phosphine ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines under increasingly mild conditions. wikipedia.orgnih.gov The high reactivity of aryl iodides generally ensures high efficiency. wikipedia.org However, the presence of the β-ketonitrile moiety could potentially lead to side reactions, such as condensation with the amine, depending on the reaction conditions and the basicity of the amine used. Careful selection of a non-nucleophilic base and appropriate temperature control would be critical for success.

Table 3: Prospective Conditions for Buchwald-Hartwig Amination

| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 80 | >85 (Expected) |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | >80 (Expected) |

This table represents expected outcomes based on general knowledge of the Buchwald-Hartwig amination, as specific experimental data for this exact substrate is limited in peer-reviewed literature.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orguwindsor.cachem-station.com

In the case of this compound, both the carbonyl and nitrile functionalities could theoretically act as DMGs. The nitrile group, in particular, is recognized as a moderate directing group. organic-chemistry.orgharvard.edu However, the practical application of DoM to this substrate is highly challenging due to the presence of the acidic α-protons of the methylene group situated between the ketone and nitrile. The pKa of these protons is significantly lower than that of the aromatic protons. Consequently, treatment with a strong base, such as n-butyllithium, would overwhelmingly result in the deprotonation of the methylene carbon to form a stabilized enolate, rather than the desired ortho-lithiation of the aromatic ring. This competing deprotonation pathway effectively precludes the use of standard DoM strategies on this substrate.

Synergistic Reactivity of Combined Functional Groups in Cascade and Tandem Processes

The colocalization of an aryl halide, a ketone, and a nitrile group within this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. Such processes are highly valued for their efficiency and atom economy.

A prominent example of this synergistic reactivity is the potential for domino reactions initiated by a palladium-catalyzed coupling. For instance, a domino intermolecular Sonogashira coupling of a related substrate, 2-(2-bromophenoxy)acetonitrile, with a terminal alkyne has been shown to proceed via an intramolecular carbanion-yne cyclization to furnish 2,3-disubstituted benzo[b]furans. organic-chemistry.org A similar pathway can be envisioned for this compound. Following an initial Sonogashira coupling, the resulting 3-(2-alkynylphenyl)-3-oxopropanenitrile contains a β-ketonitrile moiety whose α-proton can be removed by a base. The resulting carbanion could then attack the newly introduced alkyne in an intramolecular fashion, leading to the formation of complex polycyclic systems.

Furthermore, the β-ketonitrile unit itself is a versatile participant in multicomponent reactions. For example, 3-ketonitriles are known to undergo three-component condensation reactions with aldehydes and imidazole (B134444) N-oxides through a sequence of Knoevenagel condensation and Michael addition. rsc.org The integration of such a sequence with a prior cross-coupling reaction on the iodophenyl ring of this compound could provide rapid access to highly complex and functionalized heterocyclic structures. nih.govrsc.org

Synthetic Transformations and Derivatizations of 3 2 Iodophenyl 3 Oxopropanenitrile

Cycloaddition and Annulation Reactions for Heterocycle Synthesis

The 1,3-dicarbonyl-like nature of 3-(2-Iodophenyl)-3-oxopropanenitrile makes it an excellent substrate for cycloaddition and annulation reactions to construct various heterocyclic scaffolds.

While direct cycloaddition reactions to form pyridines from this compound are not extensively documented, its structure is amenable to established pyridine synthesis protocols. One common approach involves the condensation of 1,5-dicarbonyl compounds with an ammonia source. The subject compound can serve as a precursor to a 1,5-dicarbonyl equivalent through Michael addition.

For instance, the reaction of this compound with an enamine or an α,β-unsaturated ketone could generate a 1,5-dicarbonyl intermediate, which can then undergo cyclization in the presence of ammonium acetate to form a polysubstituted pyridine. The general strategy for pyridine ring formation from β-ketonitriles is outlined in the table below.

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | Michael Addition | This compound, α,β-Unsaturated Carbonyl Compound | 1,5-Dicarbonyl Intermediate |

| 2 | Cyclization/Dehydration | 1,5-Dicarbonyl Intermediate, Ammonia Source (e.g., NH₄OAc) | Substituted Pyridine |

This approach allows for the introduction of a wide range of substituents on the resulting pyridine ring, depending on the choice of the Michael acceptor.

The synthesis of pyrazoles from β-ketonitriles is a well-established and versatile method. beilstein-journals.org The reaction of this compound with hydrazine or its derivatives leads to the formation of 5-aminopyrazoles. The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbon to form a hydrazone intermediate, which then undergoes intramolecular cyclization via attack of the second nitrogen atom on the nitrile carbon. beilstein-journals.org

This reaction is highly efficient and can be used to generate a library of pyrazole derivatives by varying the substituents on the hydrazine reactant.

| Hydrazine Reactant | Product |

| Hydrazine Hydrate | 5-Amino-3-(2-iodophenyl)-1H-pyrazole |

| Phenylhydrazine | 5-Amino-3-(2-iodophenyl)-1-phenyl-1H-pyrazole |

| Methylhydrazine | 5-Amino-3-(2-iodophenyl)-1-methyl-1H-pyrazole |

Furthermore, this compound can be utilized in multicomponent reactions to construct more complex fused pyrazole architectures, such as pyrano[2,3-c]pyrazoles. nih.govresearchgate.netnih.govfrontiersin.orgarkat-usa.org A typical four-component reaction involves an aldehyde, malononitrile, a hydrazine, and a β-dicarbonyl compound. In this context, this compound can act as the β-dicarbonyl component, leading to highly functionalized pyranopyrazole systems. nih.govnih.gov

The active methylene (B1212753) group in this compound makes it a suitable component for the Friedländer synthesis of quinolines. wikipedia.orgjk-sci.comorganicreactions.orgalfa-chemistry.comorganic-chemistry.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group adjacent to a carbonyl. wikipedia.orgjk-sci.comorganicreactions.orgorganic-chemistry.org

In a potential synthetic route, this compound could react with a 2-aminobenzaldehyde or a 2-aminophenyl ketone under acidic or basic catalysis to yield a substituted quinoline. The reaction proceeds through an initial aldol-type condensation or Schiff base formation, followed by intramolecular cyclization and dehydration to form the aromatic quinoline ring. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | 2-Aminobenzaldehyde | Acid or Base | 2-(2-Iodophenyl)-4-aminoquinoline-3-carbonitrile |

| This compound | 2-Aminoacetophenone | Acid or Base | 2-(2-Iodophenyl)-4-methylquinoline-3-carbonitrile |

This methodology provides a direct route to functionalized quinolines bearing the 2-iodophenyl substituent, which can be further modified through cross-coupling reactions.

Functional Group Interconversions and Modifications

The selective reduction of the ketone functionality in β-ketonitriles to afford β-hydroxyamides is a valuable transformation. A one-pot cascade process has been developed for the conversion of β-ketonitriles into β-hydroxyamides using a ruthenium catalyst in water. uniovi.es This process involves the initial hydration of the nitrile group to an amide, followed by the transfer hydrogenation of the ketone to a secondary alcohol. uniovi.es

Applying this methodology to this compound would yield 3-hydroxy-3-(2-iodophenyl)propanamide. This reaction is significant as it proceeds in an environmentally benign solvent and utilizes a single catalyst for two distinct transformations. uniovi.es

| Substrate | Catalyst | Reagents | Product |

| This compound | [RuCl₂(η⁶-p-cymene){P(4-C₆H₄F)₂Cl}] | Sodium Formate, Water | 3-Hydroxy-3-(2-iodophenyl)propanamide |

The α-methylene group of this compound is activated by both the adjacent carbonyl and nitrile groups, making it susceptible to deprotonation and subsequent reaction with electrophiles. This allows for alkylation and arylation at the α-position.

For instance, in the presence of a suitable base, such as sodium ethoxide or lithium diisopropylamide (LDA), the α-carbon can be deprotonated to form a nucleophilic enolate. This enolate can then react with various alkyl halides or aryl halides (via a transition-metal-catalyzed cross-coupling reaction) to introduce new substituents.

A related reaction is the Michael addition, where the enolate of this compound can add to α,β-unsaturated compounds. The reaction of 3-oxo-3-phenylpropanenitrile with linear conjugated enynones in the presence of a base has been shown to proceed via a regioselective Michael addition to the carbon-carbon double bond, affording polyfunctional δ-diketones. mdpi.comresearchgate.netnih.gov A similar reactivity would be expected for the title compound.

| Reaction Type | Base | Electrophile | Product |

| α-Alkylation | NaOEt | Methyl Iodide | 2-Methyl-3-(2-iodophenyl)-3-oxopropanenitrile |

| Michael Addition | NaOMe | Methyl Acrylate | Methyl 4-cyano-4-(2-iodobenzoyl)heptanoate |

These transformations provide a means to further elaborate the molecular structure and introduce additional points of diversity.

Applications as a Versatile Precursor for Complex Molecular Scaffolds

The utility of this compound as a starting material for the synthesis of complex molecular scaffolds has not been documented in peer-reviewed literature. While the structural features of the molecule, namely the ortho-iodo-aromatic ketone and the β-ketonitrile moiety, suggest potential for intramolecular cyclization reactions, specific examples or methodologies employing this particular precursor are not available.

The presence of an aryl iodide and a ketone functionality theoretically allows for transition-metal-catalyzed reactions, such as palladium- or copper-catalyzed carbonylative or non-carbonylative cyclizations, which are common strategies for building fused heterocyclic systems. However, no studies have been published that apply these methods specifically to this compound to generate complex scaffolds. Research in the synthesis of fused heterocycles often involves related, but structurally distinct, starting materials.

Table 4.3.1: Documented Synthetic Applications for Complex Scaffolds

| Reaction Type | Resulting Scaffold | Yield (%) | Catalyst/Reagents | Source |

|---|

Stereoselective Transformations and Chiral Auxiliary Applications

There is no available research in the scientific literature concerning the stereoselective transformations of this compound. Methodologies such as asymmetric reduction of the ketone or stereoselective additions to the active methylene group have not been reported for this specific substrate.

Furthermore, the use of this compound in applications involving chiral auxiliaries, either as a substrate reacting with a chiral auxiliary or as a precursor to a chiral auxiliary itself, is not documented. Consequently, there are no detailed research findings or data to present on this topic.

Table 4.4.1: Reported Stereoselective Transformations

| Transformation Type | Chiral Catalyst/Auxiliary | Diastereomeric/Enantiomeric Excess | Product | Source |

|---|

Advanced Spectroscopic and Structural Characterization Methodologies for 3 2 Iodophenyl 3 Oxopropanenitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For 3-(2-Iodophenyl)-3-oxopropanenitrile, ¹H NMR spectroscopy is used to identify the number and types of protons and their neighboring relationships. The aromatic region of the spectrum is expected to show four distinct signals corresponding to the four protons on the disubstituted benzene (B151609) ring. The ortho, meta, and para positions relative to the iodobenzoyl group create unique electronic environments, leading to different chemical shifts. The two protons of the methylene (B1212753) group (CH₂) adjacent to the carbonyl and cyano groups are chemically equivalent and are expected to appear as a singlet.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. Nine distinct signals are anticipated, corresponding to the six carbons of the aromatic ring, the carbonyl carbon, the methylene carbon, and the nitrile carbon. The chemical shifts are highly dependent on the electronic environment; for instance, the carbonyl carbon is characteristically deshielded and appears far downfield.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3', H-5' | 7.45 - 7.60 | m | - |

| H-4' | 7.20 - 7.35 | m | - |

| H-6' | 7.90 - 8.05 | dd | ~7.8, 1.5 |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~188.0 |

| C-1' (C-CO) | ~139.0 |

| C-2' (C-I) | ~94.0 |

| C-3', C-5' | ~128.0 - 132.0 |

| C-4' | ~134.0 |

| C-6' | ~130.0 |

| CH₂ | ~28.5 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups within a molecule by probing their characteristic vibrational modes. These two methods are often complementary; IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light from vibrations that cause a change in polarizability.

For this compound, the key functional groups each produce distinct and identifiable signals. The nitrile group (C≡N) gives rise to a sharp, medium-intensity absorption in the IR spectrum. The conjugated ketone (C=O) produces a strong, sharp absorption at a slightly lower wavenumber than a non-conjugated ketone due to resonance with the aromatic ring. The aromatic ring itself exhibits several characteristic peaks, including C-H stretching and C=C in-ring stretching vibrations. The carbon-iodine (C-I) bond stretch appears in the far-infrared region.

Predicted Vibrational Frequencies

| Functional Group | Vibration Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| C≡N (Nitrile) | Stretch | 2260 - 2240 | Strong |

| C=O (Ketone) | Stretch | 1690 - 1670 | Medium |

| Aromatic C=C | In-ring Stretch | 1600 - 1450 | Strong |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns to further confirm its structure. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula.

The predicted exact mass of the molecular ion of this compound (C₉H₆INO) is 270.9494. In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ with an m/z of 271.9572 would likely be observed.

Tandem mass spectrometry (MS/MS) experiments would be used to induce fragmentation of the molecular ion. A plausible fragmentation pathway for this compound involves initial cleavages adjacent to the carbonyl group. Key fragmentation steps would likely include the loss of the iodine atom, the cyano group, and the carbonyl group, leading to characteristic fragment ions.

Plausible Fragmentation Pathway

| Ion | Formula | Predicted Exact Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺ | [C₉H₆INO]⁺ | 270.9494 | Molecular Ion |

| [M-I]⁺ | [C₉H₆NO]⁺ | 144.0449 | Loss of iodine radical |

| [M-CH₂CN]⁺ | [C₇H₄IO]⁺ | 230.9307 | Alpha-cleavage, loss of cyanomethyl radical |

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. It also elucidates how molecules pack together in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonds or halogen bonds.

Although a crystal structure for this compound is not publicly available, an XRD analysis would be expected to reveal several key features. The planarity of the benzoyl group and the orientation of the oxopropanenitrile side chain would be determined. Of particular interest would be the potential for intermolecular halogen bonding, where the iodine atom acts as an electrophilic "halogen bond donor" to a nucleophilic atom (like the ketone oxygen or nitrile nitrogen) of an adjacent molecule. This type of interaction can significantly influence the solid-state packing and physical properties of the material.

Expected Information from a Hypothetical XRD Study

| Parameter | Description |

|---|---|

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the crystal. |

| Bond Lengths/Angles | Precise measurement of all covalent bonds and angles. |

| Torsional Angles | The dihedral angle between the aromatic ring and the carbonyl group. |

Electronic Spectroscopy (UV-Vis) and Chiroptical Methods (for chiral derivatives)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-Vis portion of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The technique is used to identify chromophores—parts of a molecule that absorb light.

The structure of this compound contains a benzoyl chromophore. The electronic spectrum is expected to show absorptions corresponding to π→π* transitions associated with the aromatic system and n→π* transitions associated with the non-bonding electrons of the carbonyl oxygen. The presence of the iodine substituent may cause a slight red-shift (bathochromic shift) of the absorption maxima compared to the non-substituted parent compound.

Predicted UV-Vis Absorption Maxima (in Methanol)

| Transition | Predicted λ_max (nm) | Chromophore |

|---|---|---|

| π→π* | ~250 - 270 | Benzoyl system |

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are only applicable to chiral molecules. Since this compound is achiral, it would not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule (for example, by substitution at the methylene position), CD spectroscopy could be used to determine the stereochemistry and study the chiroptical properties of the resulting enantiomers.

Computational Chemistry in the Study of 3 2 Iodophenyl 3 Oxopropanenitrile Reactivity

Density Functional Theory (DFT) for Reaction Mechanism Elucidation and Transition State Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. For 3-(2-Iodophenyl)-3-oxopropanenitrile, a β-ketonitrile, DFT can be employed to explore various potential reactions, such as nucleophilic additions to the carbonyl group or reactions involving the nitrile moiety.

A typical DFT study of a reaction mechanism involves the following steps:

Geometry Optimization: The three-dimensional structures of reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. This is a critical step, as the energy of the TS determines the activation energy of the reaction.

Frequency Calculations: These calculations confirm that the optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency) on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to ensure that the identified transition state correctly connects the reactants and products.

For instance, in the context of a Michael addition reaction, where a nucleophile adds to the α,β-unsaturated system that could be formed from this compound, DFT calculations could predict the regioselectivity and stereoselectivity of the addition. Similarly, for reactions involving the nitrile group, such as hydrolysis or addition of Grignard reagents, DFT can model the step-wise mechanism and determine the rate-determining step by comparing the activation energies of each elementary step. Studies on related α,β-unsaturated nitriles and ketones have shown that DFT can effectively model reaction pathways, including those in superacidic conditions, by identifying the most plausible protonation sites and subsequent reaction barriers.

Table 1: Application of DFT in Reaction Mechanism Analysis

| Computational Step | Purpose | Information Gained for this compound |

| Geometry Optimization | Find the most stable 3D structure of reactants, products, and intermediates. | Provides accurate molecular geometries and relative stabilities. |

| Transition State Search | Locate the highest energy point on the reaction pathway. | Determines the activation energy (reaction barrier). |

| Frequency Analysis | Characterize stationary points on the potential energy surface. | Confirms structures as minima or transition states. |

| IRC Calculation | Map the reaction pathway from reactants to products. | Verifies the connection between the transition state and the reactants/products. |

Molecular Modeling and Docking Studies (focused on chemical interactions)

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, molecular modeling can be used to analyze its conformational landscape and non-covalent interactions.

Molecular docking is a specific application of molecular modeling that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This is crucial in drug discovery for identifying potential drug candidates. The iodophenyl moiety of this compound could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug design.

A typical molecular docking workflow involves:

Preparation of the Receptor and Ligand: This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.

Docking Simulation: The ligand is placed in various positions and orientations within the receptor's binding site, and a scoring function is used to estimate the binding affinity for each pose.

Analysis of Results: The top-ranked poses are analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex.

Docking studies could reveal potential biological targets for this compound by predicting its binding affinity to various enzymes or receptors. For example, many kinase inhibitors feature aromatic systems, and the interactions of the iodophenyl and oxopropanenitrile groups could be evaluated against a panel of protein kinases.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the characterization and identification of molecules.

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be estimated, often with good agreement with experimental data. This can be particularly useful for assigning complex spectra or for distinguishing between different isomers.

Vibrational (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These calculated frequencies correspond to the peaks in an infrared (IR) spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, as the calculations often assume a harmonic oscillator model.

Conformational Analysis: Most molecules are not rigid and can exist in multiple conformations. Computational methods can be used to perform a conformational analysis to identify the low-energy conformers of this compound. This is typically done by systematically rotating the rotatable bonds (e.g., the bond between the phenyl ring and the carbonyl group) and calculating the energy of each resulting conformer. The results provide insight into the molecule's flexibility and the relative populations of different conformers at a given temperature.

Table 2: Predicted Spectroscopic Data (Hypothetical Example) This table illustrates the type of data that would be generated from a computational study. The values are not actual calculated data for this compound.

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR (ppm, Ar-H) | 7.2 - 7.8 | 7.1 - 7.7 |

| ¹³C NMR (ppm, C=O) | 190.5 | 189.8 |

| ¹³C NMR (ppm, C≡N) | 115.2 | 116.0 |

| IR Frequency (cm⁻¹, C=O) | 1705 (scaled) | 1690 |

| IR Frequency (cm⁻¹, C≡N) | 2255 (scaled) | 2245 |

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity. These descriptors are often calculated using DFT.

Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). A small HOMO-LUMO gap generally indicates higher reactivity.

Ionization Potential (I) and Electron Affinity (A): These are related to the HOMO and LUMO energies, respectively, and provide a quantitative measure of the energy required to remove an electron and the energy released when an electron is added.

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It can be estimated as χ ≈ (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It can be estimated as η ≈ (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): This descriptor quantifies the electrophilic character of a molecule and is defined as ω = χ² / (2η). It is useful for predicting the reactivity in polar reactions.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for chemical reactions.

For this compound, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen and nitrile nitrogen, indicating these are sites for electrophilic attack. A positive potential (blue) would be expected around the acidic methylene (B1212753) protons and potentially the carbonyl carbon, indicating sites for nucleophilic attack.

Table 3: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Significance for Reactivity |

| Highest Occupied Molecular Orbital Energy | E(HOMO) | Relates to nucleophilicity (electron-donating ability). |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Relates to electrophilicity (electron-accepting ability). |

| HOMO-LUMO Gap | ΔE | A smaller gap suggests higher reactivity. |

| Electronegativity | χ | Overall ability to attract electrons. |

| Chemical Hardness | η | Resistance to change in electron configuration. |

| Electrophilicity Index | ω | Quantifies the electrophilic nature of the molecule. |

By calculating these descriptors, a detailed picture of the reactivity of this compound can be constructed, guiding experimental efforts in synthesis and application.

Future Research Directions and Potential Advancements

Development of Sustainable and Economical Synthetic Strategies

Traditional syntheses of β-ketonitriles often involve acylation of nitrile anions, which may employ hazardous reagents like sodium amide or environmentally taxing solvents. nih.gov Future research will likely prioritize the development of greener and more cost-effective methods for synthesizing 3-(2-Iodophenyl)-3-oxopropanenitrile.

Key areas of focus include:

Benign Reagents and Solvents: Exploration of less hazardous bases, such as potassium tert-butoxide, has already shown promise in producing β-ketonitriles from esters in more environmentally friendly ethereal solvents. nih.govnih.gov Future work could adapt these methods for 2-iodobenzoyl derivatives. The use of sustainable solvents like glycerol, which is non-toxic, biodegradable, and recyclable, presents another promising route, potentially eliminating the need for catalysts altogether under ambient temperatures. nih.gov

Biocatalysis: The use of enzymes offers a compelling green alternative to chemical synthesis, operating under mild conditions without the need for toxic compounds or harsh temperatures and pressures. nih.gov Research into nitrile-synthesizing enzymes, such as aldoxime dehydratases, could lead to novel biocatalytic routes for producing aromatic nitriles. nih.gov This approach could significantly reduce the environmental impact of synthesis.

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product is a core principle of green chemistry. Future strategies may focus on one-pot reactions where this compound is generated and consumed in situ, minimizing waste and purification steps.

Exploration of Novel Catalytic Systems for Selective Transformations

The three distinct functional groups of this compound offer multiple handles for catalytic modification. Future research will undoubtedly focus on developing novel catalytic systems to selectively transform this molecule into more complex and valuable structures.

Transition-Metal Catalysis: The aryl iodide is an ideal functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). Future work will likely explore novel palladium, copper, or nickel catalysts that can achieve these couplings with higher efficiency, broader substrate scope, and under milder conditions, all while tolerating the adjacent ketone and nitrile functionalities.

Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations. An NHC-catalyzed radical coupling between aldehydes and azobis(isobutyronitrile) has been developed for β-ketonitrile synthesis, showcasing a metal-free approach. acs.org Future studies could investigate asymmetric organocatalysis to control the stereochemistry of reactions involving the ketone or the α-carbon, leading to chiral molecules of pharmaceutical interest.

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and sustainable way to generate reactive intermediates. This technology could be applied to activate the C-I bond or to facilitate novel cyclization or addition reactions involving the keto-nitrile moiety, opening up synthetic pathways that are inaccessible through traditional thermal methods.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry is a major trend in modern chemical synthesis, offering enhanced safety, reproducibility, and scalability.

Continuous Flow Synthesis: Developing a flow process for the synthesis of this compound could enable safer handling of reactive intermediates and provide precise control over reaction parameters like temperature and residence time, leading to higher yields and purity.

Automated Platforms: Integrating flow reactors with automated platforms for reaction optimization and library synthesis represents a significant advancement. Such systems could rapidly screen various catalysts, reagents, and conditions for subsequent transformations of the title compound, accelerating the discovery of new derivatives for medicinal chemistry or materials science applications. This approach would be particularly powerful for exploring the scope of cross-coupling reactions or for synthesizing libraries of heterocyclic compounds.

Discovery of New Reactivity Modes and Rearrangements

The unique electronic and steric environment created by the ortho-iodobenzoyl group could lead to novel reactivity patterns and molecular rearrangements not observed in other β-ketonitriles.

Tandem and Cascade Reactions: The proximity of the three functional groups makes this compound an ideal substrate for tandem or cascade reactions. For instance, a single catalytic system could trigger an initial cross-coupling at the iodide, followed by an intramolecular cyclization involving the ketone or nitrile. The synthesis of 3,3-disubstituted isoindolinones from 2-acylbenzonitriles via a tandem addition and Dimroth-type rearrangement highlights the potential for such cascade processes. researchgate.net

Ortho-Substituent Effects: The bulky iodine atom may direct the stereochemical outcome of reactions at the adjacent ketone or α-carbon. Future research could explore this steric influence to achieve diastereoselective transformations. Furthermore, the potential for the iodine to act as a temporary coordinating site for a catalyst could enable unique, substrate-controlled reactivity.

Novel Rearrangements: Investigating the behavior of this compound under thermal, photochemical, or strong acidic/basic conditions could uncover novel molecular rearrangements, leading to the formation of unexpected and potentially valuable molecular scaffolds.

Expanding the Scope of Multifunctional Material and Advanced Organic Synthesis Applications

While primarily viewed as a synthetic intermediate, this compound and its derivatives hold potential as core components of functional materials and as precursors to complex bioactive molecules.

Heterocycle Synthesis: β-Ketonitriles are well-established precursors for a wide variety of heterocycles, including pyrimidines, pyridines, and isoxazoles. nih.govnih.gov Future work will focus on using the aryl iodide as a strategic handle for post-cyclization functionalization, allowing for the rapid diversification of heterocyclic libraries for drug discovery.

Materials Science: The analogous compound, 3-(2'-Bromophenyl)-3-oxopropanenitrile, is noted for its utility in synthesizing advanced polymers and specialty chemicals. By extension, the iodo-variant could be incorporated into polymers or organic frameworks. The presence of the heavy iodine atom might impart useful properties such as high refractive index or utility in X-ray absorption applications.

Medicinal Chemistry: The development of novel, efficient synthetic routes will facilitate the incorporation of the 2-iodobenzoylacetonitrile motif into screening libraries for identifying new therapeutic agents. The ability to easily modify the aryl iodide position via cross-coupling allows for systematic structure-activity relationship (SAR) studies.

Table 1: Potential Catalytic Systems for Future Transformations of this compound

| Catalytic System | Target Functional Group | Potential Transformation | Product Class |

|---|---|---|---|

| Palladium(0) / Ligand | Aryl Iodide | Suzuki Coupling | Biaryl Ketones |

| Copper(I) / Ligand | Aryl Iodide | Sonogashira Coupling | Alkynyl Ketones |

| Nickel(II) / Reductant | Aryl Iodide | C-N Coupling | N-Aryl Amines |

| Chiral Organocatalyst | Ketone / α-Carbon | Asymmetric Aldol Addition | Chiral β-Hydroxy Ketones |

| Photoredox Catalyst | Aryl Iodide | Reductive Deiodination | Phenyl-3-oxopropanenitrile |

| N-Heterocyclic Carbene | Ketone | Benzoin Condensation | α-Hydroxy Ketones |

| Lewis Acid | Nitrile Group | Cycloaddition | Heterocycles |

Q & A

Q. What are the optimal synthetic routes for preparing 3-(2-iodophenyl)-3-oxopropanenitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Knoevenagel-cyclocondensation reactions using aromatic aldehydes and nitrile precursors. For example, analogous derivatives like 3-(3-methylbenzofuran-2-yl)-3-oxopropanenitrile were prepared via condensation of 3-oxopropanenitrile with CS₂ and CH₃I under basic conditions (KOH/EtOH) . Catalyst choice is critical: imidazolium salts (e.g., {[cmdmim]I}) in ethanol under reflux enhance atom economy and yield (>85%) while allowing catalyst reuse for ≥5 cycles . Key parameters include solvent polarity, temperature control (reflux vs. ambient), and stoichiometric ratios of reactants.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze ¹H/¹³C spectra to confirm nitrile (C≡N, ~110 ppm) and ketone (C=O, ~190 ppm) groups.

- X-ray Diffraction (XRD) : Resolve crystal packing and bond angles, as demonstrated for structurally similar 3-oxopropanenitrile derivatives .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (expected m/z: 283.05 for C₉H₆INO) using protocols from analogous compounds .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in multicomponent reactions?

- Methodological Answer : The electron-withdrawing nitrile and iodophenyl groups activate the α-carbon for nucleophilic attacks, enabling tandem reactions. For example, in pyridine synthesis, 3-oxopropanenitrile derivatives act as cyano donors via nucleophilic addition-elimination pathways. Computational studies (e.g., Hirshfeld surface analysis) can map electron density to predict regioselectivity . Kinetic experiments under varying pH and solvent polarity (e.g., DMF vs. ethanol) further elucidate rate-determining steps .

Q. How does the iodine substituent influence the compound’s applicability in heterocyclic synthesis compared to halogenated analogs?

- Methodological Answer : The bulky iodine atom enhances steric effects and polarizability, favoring cyclization in phthalazine or indole derivatives. Contrast with chloro/fluoro analogs (e.g., 3-(4-chlorophenyl)-3-oxopropanenitrile) shows slower reaction kinetics due to reduced leaving-group ability . XRPD data for polymorphic forms (e.g., Form I vs. Form II) can reveal iodine’s role in crystal lattice stability .

Q. What computational tools are recommended for studying this compound’s electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in electrophilic substitutions.

- Molecular Docking : Assess binding affinity with biological targets (e.g., enzymes in antimicrobial assays) .

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–I⋯O contacts) using crystallographic data .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or polymorphic forms. For example:

- DSC/TGA : Differentiate polymorphs by thermal behavior (e.g., endotherm onset at 142°C vs. 235°C) .

- Variable-Temperature NMR : Monitor dynamic processes (e.g., tautomerism) in DMSO-d₆ or CDCl₃ .

- Control Experiments : Replicate syntheses using strict anhydrous conditions to exclude hydrolysis artifacts .

Applications in Drug Discovery

Q. What strategies are effective for incorporating this compound into pharmacologically active scaffolds?

- Methodological Answer :

- JAK1 Inhibitors : Use Suzuki coupling to introduce aryl/heteroaryl groups at the iodophenyl position, as seen in (S)-3-(3-(1-methyl-2-oxo-5-(pyrazolo[1,5-a]pyridine-3-yl)-1H-imidazo[4,5-b]pyridine-3(2H)-yl)piperidin-1-yl)-3-oxopropanenitrile .

- Antimicrobial Agents : Functionalize the nitrile group via nucleophilic addition (e.g., with thiols) to enhance bioactivity .

Analytical and Stability Considerations

Q. What HPLC/MS conditions are optimal for quantifying this compound in complex matrices?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.